(2-Chlorophenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of (2-Chlorophenyl)urea derivatives involves different chemical routes. For instance, compounds like N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea are synthesized from specific chlorophenyl-based acids through nucleophilic addition reactions. These synthesis processes are detailed by analyzing the reactants, conditions, and yields (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of (2-Chlorophenyl)urea and its derivatives is characterized by specific arrangements and bondings. For example, the 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group in certain compounds, showcasing the geometric preferences and intermolecular interactions such as hydrogen bonding that stabilize the molecular conformation (Shengjiao Yan et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving (2-Chlorophenyl)urea compounds include chlorination and interactions with various functional groups. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea serves as a chlorinating agent, facilitating the transformation of various functional groups under mild conditions (M. Sathe et al., 2007).
Physical Properties Analysis
The physical properties, such as the crystal structure and hydrogen bonding patterns, of (2-Chlorophenyl)urea derivatives are essential for understanding their stability and interactions. The crystal packing and intermolecular interactions significantly influence the compound's physical characteristics (A. Saeed et al., 2021).
Chemical Properties Analysis
The chemical properties of (2-Chlorophenyl)urea derivatives include reactivity with different chemical groups and the influence of substituents on the urea functionality. These properties are critical for their potential applications and interactions with other molecules. Studies on these compounds provide insights into their reactivity and chemical behavior under various conditions (Zheng Li et al., 2000).
Scientific Research Applications
Environmental Safety and Degradation Products : (2-Chlorophenyl)urea derivatives, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), are used as insecticides. However, their degradation products, like 2-Chlorobenzamide, can be potential carcinogens. Research focuses on predicting the level and time of peak concentration of these degradation products in the environment to assess environmental safety (Lu, Zhou, & Liu, 2004).
Photodegradation Studies : The photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media, including air and water, has been studied. These studies help in understanding the breakdown process of such compounds in different environmental conditions (Guoguang, Xiangning, & Xiao-bai, 2001).
Synthesis and Antioxidant Activity : Research into synthesizing new derivatives of urea, thiourea, and selenourea with (2-Chlorophenyl)urea structure has been conducted. These compounds show significant antioxidant activity, indicating their potential for further pharmacological investigations (Reddy et al., 2015).
Molecular Structure and Optical Properties : Studies on the molecular structure and conformational behavior of (2-Chlorophenyl)urea derivatives have been conducted using density functional theory. These studies provide insights into the charge transfer, stability, and potential for non-linear optical properties of these compounds (Mary et al., 2014).
Insecticide Mechanism of Action : The insecticidal activity of (2-Chlorophenyl)urea derivatives has been evaluated, showing their action mainly as a failure to moult or pupate in insects due to a defect in the process of cuticle deposition (Mulder & Gijswijt, 1973).
Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials like triclocarban (a (2-Chlorophenyl)urea derivative) using electro-Fenton systems has been studied. This research is significant for understanding the removal of such compounds from the environment (Sirés et al., 2007).
Safety And Hazards
Future Directions
Research on urea derivatives, including “(2-Chlorophenyl)urea”, is ongoing. For example, new urea derivatives are being designed and synthesized as potential antimicrobial agents . Another study has reported a new synthetic route to obtain urea and thiourea kynurenamines, improving previously described methods .
properties
IUPAC Name |
(2-chlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPIQYFYSMQBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074460 | |
Record name | (2-Chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)urea | |
CAS RN |
114-38-5 | |
Record name | 2-Chlorophenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (o-Chlorophenyl)urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROPHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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